1-Piperidinethiocarboxamide

Description

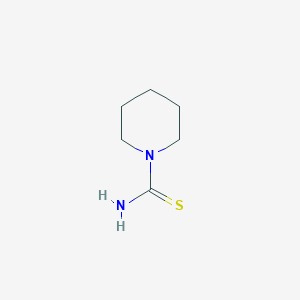

Structure

3D Structure

Properties

IUPAC Name |

piperidine-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2S/c7-6(9)8-4-2-1-3-5-8/h1-5H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERQMZVFUXRQOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364356 | |

| Record name | 1-Piperidinethiocarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14294-09-8 | |

| Record name | 14294-09-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperidinethiocarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | piperidine-1-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Piperidinethiocarboxamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural information of 1-Piperidinethiocarboxamide. The information is curated for professionals in research and development, with a focus on clarity and practical application.

Core Chemical and Physical Properties

This compound is an organic compound featuring a piperidine ring linked to a thiocarboxamide group.[1] It is typically a solid or crystalline substance.[1] Its potential applications are in medicinal chemistry and as a building block in organic synthesis.[1] The piperidine moiety contributes to its basicity and solubility in polar solvents, while the thiocarboxamide group is reactive and can participate in various chemical reactions.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C6H12N2S | [1] |

| Molecular Weight | 144.24 g/mol | |

| Melting Point | 126°C to 130°C | |

| CAS Number | 14294-09-8 | [1] |

| Purity (Typical) | 98% |

Chemical Structure

The structural identity of this compound is defined by several key identifiers.

| Identifier | Value | Source(s) |

| IUPAC Name | piperidine-1-carbothioamide | |

| SMILES | C1CCN(CC1)C(=S)N | |

| InChI Key | UERQMZVFUXRQOD-UHFFFAOYSA-N |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not available in the reviewed literature, a general synthetic approach can be conceptualized. A common method for the synthesis of thiocarboxamides involves the reaction of a secondary amine (piperidine) with a source of thiocarbonyl.

A plausible conceptual workflow is outlined below. This is a generalized representation and would require optimization and validation in a laboratory setting.

References

An In-depth Technical Guide on the Core Mechanism of Action of 1-Piperidinethiocarboxamide and Its Analogs

Disclaimer: To date, the specific molecular mechanism of action of 1-Piperidinethiocarboxamide has not been extensively elucidated in publicly available scientific literature. This guide, therefore, provides an in-depth overview of the established and emerging mechanisms of action of structurally related piperidine carboxamide and thiocarboxamide derivatives. The information presented herein is intended to provide a foundational understanding of the potential biological activities of this class of compounds for researchers, scientists, and drug development professionals.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an attractive starting point for the design of novel bioactive molecules. When combined with a thiocarboxamide or carboxamide functional group, the resulting piperidine (thio)carboxamides exhibit a wide range of pharmacological activities. This guide will explore the key mechanisms of action identified for these derivatives, including proteasome inhibition, cathepsin K inhibition, and the induction of cellular senescence, supported by quantitative data and detailed experimental methodologies.

Proteasome Inhibition: A Potential Anticancer and Antimalarial Mechanism

Piperidine carboxamides have emerged as potent inhibitors of the proteasome, a critical cellular machine responsible for protein degradation. Inhibition of the proteasome disrupts protein homeostasis, leading to cell cycle arrest and apoptosis, making it a validated target in cancer and infectious diseases.

Mechanism of Action

Structurally related piperidine carboxamides have been shown to selectively target the β5 subunit of the 20S proteasome, which harbors chymotrypsin-like activity. Cryo-electron microscopy studies have revealed that these compounds can bind to a previously untargeted region of the β5 active site, distinct from the catalytic threonine residue. This unique binding mode is thought to be responsible for their species-selective activity, for instance, against the Plasmodium falciparum proteasome in malaria.[1]

Signaling Pathway: Ubiquitin-Proteasome System

References

Biological activity of 1-Piperidinethiocarboxamide derivatives

An In-depth Technical Guide on the Biological Activity of 1-Piperidinethiocarboxamide Derivatives

Introduction

The piperidine scaffold is a privileged structural motif in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Among the vast landscape of piperidine derivatives, those incorporating a thiocarboxamide functional group, specifically this compound derivatives, have garnered significant attention for their diverse pharmacological activities. These compounds have demonstrated potential as antimicrobial, anticancer, and enzyme-inhibiting agents, making them a fertile ground for drug discovery and development.[3][4]

This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound and related piperidine derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows.

Synthesis of Piperidine Derivatives

The synthesis of piperidine derivatives is a well-established field, with numerous methods available for constructing the core piperidine ring and introducing various functional groups. Common strategies include the hydrogenation of pyridine precursors, intramolecular cyclization reactions, and multicomponent reactions.[2][5]

A general approach for synthesizing N-substituted piperidine derivatives often involves the reaction of piperidine with various electrophiles. For instance, the synthesis of certain piperidine-based 1,2,3-triazolylacetamide derivatives involves multi-step reactions starting from piperidine precursors.[6] Similarly, piperidine-3-carbothioamide derivatives can be synthesized from starting materials like piperidine-3-carbonitrile or piperidine-3-carboxylic acid, followed by conversion to the corresponding carbothioamide.[7]

Antimicrobial Activity

Derivatives of piperidine have shown significant promise as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[8][9]

Antibacterial Activity

Several studies have highlighted the antibacterial potential of piperidine derivatives. For instance, novel thiosemicarbazides bearing a piperidine moiety have been synthesized and evaluated for their antibacterial effects.[4] In one study, piperidinothiosemicarbazones derived from aminoazinecarbonitriles exhibited significant activity against Mycobacterium tuberculosis, with some derivatives showing minimum inhibitory concentrations (MICs) as low as 0.5–4 µg/mL against resistant strains.[10] Another study found that a synthesized piperidine derivative (compound 6) exhibited strong inhibitory activity and the best MIC results against seven different bacteria.[11][12]

Antifungal Activity

The antifungal properties of piperidine derivatives are also noteworthy. Piperidine-based 1,2,3-triazolylacetamide derivatives have shown high activity against Candida auris, with MIC values ranging from 0.24 to 0.97 μg/mL.[6] These compounds were found to disrupt the plasma membrane and induce apoptosis and cell cycle arrest in the S-phase.[6] Structure-activity relationship (SAR) studies of piperazine-1-carboxamidine derivatives have linked their fungicidal mode of action to the accumulation of endogenous reactive oxygen species (ROS) in Candida albicans.[13] However, not all piperidine derivatives are effective against fungi; some studies have reported no activity against certain fungal species like Fusarium verticilliodes and Candida utilis.[11][12]

Quantitative Data: Antimicrobial Activity

| Compound Class | Organism | Activity Metric | Value | Reference |

| Piperidinothiosemicarbazones | M. tuberculosis (resistant) | MIC | 0.5–4 µg/mL | [10] |

| Piperidinothiosemicarbazones | Staphylococcus strains | MIC | 0.06 µg/mL | [10] |

| Piperidine-based 1,2,3-triazolylacetamides | Candida auris | MIC | 0.24–0.97 µg/mL | [6] |

| Piperidine-based 1,2,3-triazolylacetamides | Candida auris | MFC | 0.97–3.9 µg/mL | [6] |

| Piperidine derivative (Compound 6) | E. coli, B. cereus, S. aureus | MIC | 1.5 mg/mL | [11] |

Experimental Protocol: Disc Diffusion Method

The disc diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances.[8]

-

Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared and uniformly swabbed onto the surface of a Mueller-Hinton agar plate.[8]

-

Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound.[8]

-

Incubation: The discs are placed on the inoculated agar surface. A positive control (a known antibiotic like chloramphenicol) and a negative control (solvent) are also included.[8][12] The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.[12]

Anticancer Activity

Piperidine and its derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as inducing apoptosis, cell cycle arrest, and inhibiting key enzymes involved in tumor progression.[3][14][15]

N-substituted 1H-indole-2-carboxamides containing a piperidine moiety have shown potent antiproliferative activity against leukemia (K-562), colon (HCT-116), and breast (MCF-7) cancer cell lines.[3] Notably, some of these compounds exhibited sub-micromolar IC50 values, such as 0.33 µM and 0.61 µM against K-562 cells.[3] Other studies have identified N-arylpiperidine-3-carboxamide derivatives that induce a senescence-like phenotype in human melanoma A375 cells, with one potent compound showing an IC50 of 0.03 µM.[16] The anticancer effects are often linked to the induction of apoptosis, marked by the downregulation of anti-apoptotic proteins like BCL-2 and the upregulation of pro-apoptotic proteins like BAX.[14][15]

Quantitative Data: Anticancer Activity

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| Indole-2-carboxamide derivative (12) | K-562 (Leukemia) | IC50 | 0.33 µM | [3] |

| Indole-2-carboxamide derivative (4) | K-562 (Leukemia) | IC50 | 0.61 µM | [3] |

| Indole-2-carboxamide derivative (14) | K-562 (Leukemia) | IC50 | 0.61 µM | [3] |

| N-arylpiperidine-3-carboxamide (54) | A375 (Melanoma) | IC50 | 0.03 µM | [16] |

| N-arylpiperidine-3-carboxamide (54) | A375 (Melanoma) | EC50 | 0.04 µM | [16] |

| Benzenesulfonamide-piperidine hybrid | MCF-7 (Breast) | IC50 | 0.08 µM | [17] |

| Benzenesulfonamide-piperidine hybrid | HepG2 (Liver) | IC50 | 0.186 µM | [17] |

Experimental Protocol: MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[3]

-

Cell Seeding: Cancer cells (e.g., MCF-7, K-562, HCT-116) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[3]

-

Compound Treatment: The cells are treated with various concentrations of the synthesized piperidine derivatives for a specified period (e.g., 72 hours).

-

MTT Addition: After the treatment period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, converting it into an insoluble purple formazan.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm). The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell proliferation inhibition is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[3]

Enzyme Inhibition

Piperidine derivatives have been extensively studied as inhibitors of various enzymes, a key strategy in treating a wide range of diseases.[1]

Cholinesterase Inhibition

Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic approach for managing Alzheimer's disease.[1] A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for anti-AChE activity. One compound, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, was found to be one of the most potent AChE inhibitors, with an IC50 value of 0.56 nM and an affinity 18,000 times greater for AChE than for BuChE.[18]

MenA Inhibition

MenA (1,4-dihydroxy-2-naphthoate isoprenyltransferase) is an essential enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis and is a validated target for tuberculosis therapy.[19] Piperidine derivatives have been explored as MenA inhibitors, with structure-activity relationship studies identifying novel inhibitors with potent activity against both the MenA enzyme and the M. tuberculosis bacterium (IC50 = 13–22 μM).[19]

Quantitative Data: Enzyme Inhibition

| Compound | Target Enzyme | Activity Metric | Value | Reference |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine HCl | AChE | IC50 | 0.56 nM | [18] |

| Donepezil (piperidine-based drug) | AChE | IC50 | 5.7 nM | [1] |

| Novel Piperidine Derivative | MenA (M. tuberculosis) | IC50 | 13–22 µM | [19] |

| Novel Piperidine Derivative | M. tuberculosis (whole cell) | GIC50 | 8–10 µM | [19] |

Experimental Protocol: MenA Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the MenA enzyme's activity.[19]

-

Assay Components: The assay mixture includes MenA-containing membrane fractions from M. tuberculosis, the substrate 1,4-dihydroxy-2-naphthoate, and radiolabeled trans-farnesyl pyrophosphate ([³H]FPP).[19] The test inhibitor is added at various concentrations.

-

Enzymatic Reaction: The reaction is initiated and incubated to allow the MenA enzyme to catalyze the prenylation of 1,4-dihydroxy-2-naphthoate, forming [³H]demethylmenaquinone.

-

Separation: The reaction is stopped, and the products are extracted and separated using thin-layer chromatography (TLC).

-

Detection and Analysis: The amount of radiolabeled product ([³H]demethylmenaquinone) is quantified using autoradiography.[19] The inhibitory concentration (IC50) required to reduce the formation of the product by 50% is then calculated.[19]

Antioxidant Activity

Several studies have investigated the antioxidant properties of piperidine derivatives. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) scavenging capacity assay is a common method for this evaluation.[11][12] In one study, six novel piperidine derivatives were tested, and all revealed antioxidant potentials greater than 49% at a concentration of 1 mg/ml.[11] Compound 8 from this series demonstrated the highest scavenging capacity of 78% at 1000 µg/ml.[11][12] Another study found that cysteamine derivatives of piperidine were efficient antioxidants, capable of inhibiting lipid peroxidation and acting as hydroxyl radical scavengers.[20] This activity was attributed to the presence of a free SH group and appeared to be enhanced by increased lipophilicity.[20]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[12]

-

Reaction Mixture: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Sample Addition: Different concentrations of the test piperidine derivative are added to the DPPH solution. A control (like Rutin or Ascorbic Acid) is also tested.[11][21]

-

Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured spectrophotometrically at a wavelength around 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample-treated solutions to that of a control solution (DPPH without the test compound).

Conclusion

This compound and related piperidine derivatives represent a versatile and highly promising class of compounds in medicinal chemistry. The extensive research highlighted in this guide demonstrates their broad spectrum of biological activities, including potent antimicrobial, anticancer, and enzyme-inhibiting properties. The modular nature of their synthesis allows for extensive structure-activity relationship studies, enabling the fine-tuning of their potency and selectivity. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for the rational design and development of novel piperidine-based therapeutic agents to address a range of critical health challenges, from infectious diseases to cancer and neurodegenerative disorders. Further exploration, including in vivo efficacy and target identification studies, is warranted to translate the potential of these compounds into clinical applications.[16][22][23]

References

- 1. benchchem.com [benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial activity and SAR study of some novel thiosemicarbazide derivatives bearing piperidine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academicjournals.org [academicjournals.org]

- 13. Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. (Open Access) Antimicrobial and antioxidant activities of piperidine derivatives (2015) | Naicker Leeantha | 22 Citations [scispace.com]

- 22. In vitro and in vivo effects of flubendiamide and copper on cyto-genotoxicity, oxidative stress and spleen histology of rats and its modulation by resveratrol, catechin, curcumin and α-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Uncharted Territory: The Therapeutic Potential of 1-Piperidinethiocarboxamide Awaits Exploration

Despite the significant role of the piperidine scaffold in modern drug discovery, a comprehensive biological profile of 1-Piperidinethiocarboxamide remains largely uncharacterized in publicly available scientific literature. As a result, a detailed technical guide on its specific therapeutic targets, supported by quantitative data and established experimental protocols, cannot be compiled at this time. The compound is recognized as a chemical intermediate in organic synthesis, but its interactions with biological systems have yet to be extensively investigated and documented.

While direct evidence is lacking for this compound, the therapeutic activities of structurally related compounds, namely piperidine derivatives and molecules containing a thiocarboxamide moiety, offer intriguing possibilities for its potential biological effects. These related compounds have been shown to interact with a variety of therapeutic targets, suggesting that this compound could hold untapped potential in several disease areas.

Insights from Structural Analogs: A Landscape of Potential Therapeutic Targets

Research into compounds with similar structural features provides a foundation for hypothesizing the potential therapeutic applications of this compound.

Piperidine Carboxamides: A Precedent for Enzyme Inhibition

Derivatives of piperidine carboxamide, which share the core piperidine ring and a related amide linkage, have demonstrated notable activity as enzyme inhibitors. For instance, certain piperidine carboxamides have been identified as potent inhibitors of calpain, a cysteine protease implicated in neurodegenerative diseases and ischemic injury.[1]

Another significant finding in this class is the discovery of piperidine carboxamides as inhibitors of the proteasome in Plasmodium falciparum, the parasite responsible for malaria. This highlights the potential for piperidine-based structures to target essential enzymes in pathogenic organisms.

Pyridine Carbothioamides: Targeting Cellular Scaffolding

Thioamide-containing heterocyclic compounds have also emerged as a promising class of therapeutic agents. Notably, pyridine carbothioamides, which feature a similar thiocarboxamide group, have been investigated as inhibitors of tubulin polymerization.[2][3] By disrupting the dynamics of microtubules, these compounds can arrest cell division, making them attractive candidates for anticancer drug development.

Future Directions: Charting a Course for Investigation

The absence of specific bioactivity data for this compound underscores a significant gap in the current understanding of its pharmacological potential. To elucidate its therapeutic targets, a systematic investigation employing a range of biochemical and cellular assays is necessary.

Proposed Experimental Workflow

A logical first step would involve high-throughput screening of this compound against a diverse panel of biological targets, including key enzyme families such as kinases, proteases, and metabolic enzymes, as well as various receptors and ion channels.

References

- 1. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Lacking Definitive Data: A Technical Guide to Understanding and Determining the Solubility of 1-Piperidinethiocarboxamide

For Immediate Release

This technical guide is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical properties of 1-Piperidinethiocarboxamide. Despite a comprehensive review of scientific literature and chemical databases, no specific quantitative solubility data for this compound in various solvents has been publicly reported. This document, therefore, provides a predictive qualitative solubility profile based on the compound's structural components, a detailed experimental protocol for determining its solubility, and an overview of potential solubility enhancement strategies.

Predicted Qualitative Solubility Profile

This compound is comprised of a piperidine ring and a thiocarboxamide functional group. The solubility of this compound is predicted to be influenced by both of these structural features.

-

Piperidine Moiety : The parent heterocycle, piperidine, is known to be highly soluble in water and a wide array of organic solvents, including alcohols, ethers, and chloroform.[1] Its solubility in nonpolar solvents such as hexane is limited.[1] The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, contributing to its solubility in protic solvents.

-

Thiocarboxamide Moiety : The thiocarboxamide group (-C(=S)NH₂) is a polar functional group. Thiourea, a related small molecule, demonstrates solubility in polar protic solvents like methanol and ethanol, with lower solubility in less polar solvents.

Based on these components, a qualitative prediction of this compound's solubility is presented in Table 1. It is anticipated that the compound will exhibit favorable solubility in polar protic and aprotic solvents and lower solubility in nonpolar solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Potential for hydrogen bonding with both the piperidine nitrogen and the thiocarboxamide group. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Favorable dipole-dipole interactions are expected. |

| Nonpolar | Hexane, Toluene | Low | The overall polarity of the molecule is likely too high for significant interaction with nonpolar solvents. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the shake-flask method is a reliable and commonly used technique.[1] The following is a generalized protocol for determining the equilibrium solubility of this compound.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Supersaturated Solutions : Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.

-

Solvent Addition : Add a known volume of each selected solvent to the respective vials.

-

Equilibration : Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution is saturated.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Sampling and Filtration : Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Quantification : Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of a pre-calibrated HPLC or GC method. Analyze the diluted sample to determine the concentration of dissolved this compound.

-

Calculation : Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Experimental Workflow

The workflow for determining the equilibrium solubility of this compound can be visualized as follows:

Caption: A schematic overview of the shake-flask method for determining equilibrium solubility.

Strategies for Solubility Enhancement

Should the experimental solubility of this compound be found to be a limiting factor for its intended application, several strategies can be employed to improve it:

-

pH Adjustment : For ionizable compounds, adjusting the pH of the solvent can significantly alter solubility. The basicity of the piperidine nitrogen suggests that solubility in aqueous solutions may be increased at a lower pH due to the formation of a more soluble salt.

-

Co-solvents : The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of a poorly soluble compound in an aqueous solution.

-

Excipients : The use of solubilizing agents, such as cyclodextrins, can enhance aqueous solubility by forming inclusion complexes with the target molecule.

This guide provides a foundational understanding and a practical framework for researchers to approach the solubility of this compound. The generation of precise, quantitative data through the described experimental protocol is essential for the successful development and application of this compound.

References

In Silico Modeling of 1-Piperidinethiocarboxamide Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of 1-Piperidinethiocarboxamide and its derivatives. This document outlines the computational methodologies used to predict and analyze the interactions of these compounds with biological targets, supported by quantitative data and detailed experimental protocols. The guide also visualizes key workflows and signaling pathways to facilitate a deeper understanding of the underlying processes.

Introduction to this compound and In Silico Modeling

This compound is an organic compound featuring a piperidine ring and a thiocarboxamide functional group.[1] This scaffold is of significant interest in medicinal chemistry due to its potential for diverse biological activities.[1][2] In silico modeling, a cornerstone of modern drug discovery, employs computational methods to simulate and predict the interactions between small molecules, like this compound, and their biological targets.[3][4] These techniques, including molecular docking and molecular dynamics simulations, are instrumental in identifying lead compounds, optimizing their structures, and elucidating their mechanisms of action, thereby accelerating the drug development pipeline.[4]

Quantitative Interaction Data

The following table summarizes quantitative data from in silico and in vitro studies of this compound derivatives and related compounds, showcasing their potential as inhibitors of various biological targets. This data is essential for comparing the efficacy of different analogs and for guiding further structural modifications.

| Compound Class | Target | Method | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | IC50 | Reference |

| Piperidine Derivatives | SARS-CoV-2 Mpro | Molecular Docking | -5.9 to -7.3 | - | - | [5] |

| Piperidine Derivatives | Pancreatic Lipase | Molecular Docking | -7.39 | - | - | [6] |

| Thiophene-3-carboxamide Selenides | EGFR Kinase | In vitro Assay | - | - | 42.3 nM | [7] |

| Piperidamide-3-carboxamide Derivatives | Cathepsin K | In vitro Assay | - | - | 0.08 µM | [8] |

| Pyrimidine Derivatives | DPP-IV | Molecular Docking | -7.0 to -9.3 | - | 13.14 µM | [9] |

| Arylpyranopyrimidinedione Derivatives | Human Kinesin Eg5 | Molecular Docking | -7.28 to -7.95 | - | - | [10] |

Experimental Protocols for In Silico Modeling

A robust in silico analysis relies on well-defined experimental protocols. The following sections detail the standard methodologies for molecular docking and molecular dynamics simulations, two of the most common techniques used to study the interactions of this compound and its analogs.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, providing insights into the binding affinity and the key intermolecular interactions.[4][6]

Protocol:

-

Receptor Preparation:

-

Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

-

Remove water molecules and any non-essential co-factors from the protein structure using molecular modeling software (e.g., AutoDock Tools, Maestro).[6]

-

Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) to the protein.[6]

-

Define the binding site by creating a grid box that encompasses the active site of the protein.[6]

-

-

Ligand Preparation:

-

Obtain the 3D structure of the this compound derivative.

-

Assign partial charges and define the rotatable bonds within the ligand.[6]

-

-

Docking Simulation:

-

Pose Analysis:

Molecular Dynamics (MD) Simulations

MD simulations offer a dynamic perspective on the ligand-protein complex, simulating the movement of atoms over time to assess the stability of the binding pose and to calculate binding free energies.[11]

Protocol:

-

System Setup:

-

Begin with the highest-ranked binding pose obtained from molecular docking.

-

Place the ligand-protein complex in a periodic box of solvent (typically water).

-

Add counter-ions to neutralize the system's charge.

-

-

Energy Minimization:

-

Perform energy minimization to relax the system and remove any steric clashes between atoms.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand.

-

Adjust the pressure of the system to the desired level (e.g., 1 atm) to achieve the correct solvent density.

-

-

Production MD:

-

Run the simulation for a specified period (e.g., 100 ns) without restraints, allowing the atoms to move according to the principles of classical mechanics.

-

Save the trajectory of the atoms at regular intervals for later analysis.

-

-

Analysis:

-

Analyze the trajectory to assess the stability of the protein-ligand complex, examining metrics like RMSD and the persistence of intermolecular interactions over time.

-

Calculate the binding free energy using methods like MM-PBSA or MM-GBSA to quantify the strength of the interaction.

-

Visualizing Workflows and Signaling Pathways

Visual diagrams are indispensable for understanding complex biological and computational processes. The following sections provide Graphviz diagrams for a typical in silico drug discovery workflow and a relevant signaling pathway that could be modulated by this compound derivatives.

In Silico Drug Discovery Workflow

The following diagram illustrates a standard workflow for in silico drug discovery, from target identification to lead optimization.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Given that many piperidine and carboxamide derivatives exhibit anticancer properties, the Epidermal Growth Factor Receptor (EGFR) signaling pathway is a relevant and plausible target.[7][12] This pathway plays a critical role in cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers.[8][13]

Conclusion

In silico modeling is a powerful and indispensable tool in the study of this compound and its derivatives. By leveraging techniques such as molecular docking and molecular dynamics simulations, researchers can efficiently screen compound libraries, predict binding affinities, and gain a detailed understanding of the molecular interactions that drive biological activity. The integration of these computational methods with experimental validation is crucial for the successful development of novel therapeutics based on the this compound scaffold. This guide provides a foundational framework for researchers to design and execute their own in silico investigations in this promising area of drug discovery.

References

- 1. CAS 14294-09-8: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 4. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 10. medium.com [medium.com]

- 11. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-piperidinethiocarboxamide and related compounds, focusing on their synthesis, biological activities, and mechanisms of action. The information presented is intended to support researchers and professionals in the field of drug discovery and development.

Chemical Synthesis and Characterization

The synthesis of this compound and its derivatives typically involves the reaction of piperidine or a substituted piperidine with an appropriate isothiocyanate. This nucleophilic addition reaction is a common and efficient method for the formation of thiourea linkages.

A general synthetic approach involves the reaction of a primary or secondary amine with carbon disulfide to form a dithiocarbamate salt, which is then decomposed to the corresponding isothiocyanate. The isothiocyanate is subsequently reacted with piperidine to yield the desired this compound derivative.

Alternatively, commercially available isothiocyanates can be directly reacted with piperidine. The reaction is often carried out in an organic solvent such as tetrahydrofuran (THF) or acetonitrile at room temperature and is typically exothermic, proceeding to completion within a few hours.

Experimental Protocol: General Synthesis of N-Substituted Thioureas

This protocol describes a general method for the synthesis of N,N'-disubstituted thioureas from an isothiocyanate and an amine.

Materials:

-

Isothiocyanate (e.g., phenyl isothiocyanate) (1.0 equiv)

-

Amine (e.g., piperidine) (1.0 equiv)

-

Organic solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

Procedure:

-

Dissolve the isothiocyanate in the chosen organic solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add the amine dropwise to the stirring solution at room temperature.

-

Continue stirring the reaction mixture for 1-2 hours at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated by removing the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.[1]

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.

Anticancer Activity

Numerous studies have reported the antiproliferative activity of piperidine and thiocarboxamide derivatives against a panel of human cancer cell lines. The mechanism of action often involves the induction of cell cycle arrest and apoptosis.

Table 1: Anticancer Activity of Selected Piperidine and Thiocarboxamide Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Benzenesulfonamide-based piperidine derivative | MCF-7 | 0.08 | [2] |

| Benzenesulfonamide-based piperidine derivative | HepG2 | 0.186 | [2] |

| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride | A549 | 32.43 | [3] |

| Phenyl-thiophene-carboxamide (Compound 2b) | Hep3B | 5.46 | [1][4] |

| Phenyl-thiophene-carboxamide (Compound 2d) | Hep3B | 8.85 | [4] |

| Phenyl-thiophene-carboxamide (Compound 2e) | Hep3B | 12.58 | [1][4] |

| Piperidine derivative 4d | MCF-7 | 7.31 ± 0.43 | [2] |

| Piperidine derivative 7h | MCF-7 | 33.32 ± 0.2 | [2] |

| Piperidine derivative 4d | MDA-MB-231 | 1.66 ± 0.08 | [2] |

| Piperidine derivative 7h | MDA-MB-231 | 12.10 ± 0.57 | [2] |

Mechanisms of Action

The anticancer effects of this compound and its analogs are attributed to their ability to interfere with key cellular processes, including cell cycle progression and vital signaling pathways.

Cell Cycle Arrest

A prominent mechanism of action for many anticancer compounds is the induction of cell cycle arrest, preventing cancer cells from proliferating. Thiocarboxamide derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase. This arrest is often mediated by the modulation of key cell cycle regulatory proteins. The p53 tumor suppressor protein plays a crucial role in initiating growth arrest and apoptosis following cellular stress.[5] The induction of G2/M arrest can be a consequence of increased expression of proteins such as p21, p53, and 14-3-3σ.[6]

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a well-established strategy in cancer therapy. Several piperidine and carboxamide derivatives have been identified as potent inhibitors of VEGFR-2.

The binding of VEGF to VEGFR-2 triggers a downstream signaling cascade involving pathways such as PLCγ-PKC-Raf-MEK-MAPK, which ultimately promotes endothelial cell proliferation.[7] By blocking this pathway, this compound derivatives can effectively inhibit angiogenesis.

Experimental Protocols for Biological Evaluation

The biological evaluation of this compound and its derivatives is crucial to determine their therapeutic potential and safety. Standardized protocols are employed to assess their cytotoxic and other biological effects.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium

-

96-well plates

-

Test compound (this compound derivative)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[3]

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents. Their straightforward synthesis, coupled with their ability to induce cell cycle arrest and inhibit critical signaling pathways like VEGFR-2, makes them attractive candidates for further investigation. The data and protocols presented in this guide provide a solid foundation for researchers to explore the therapeutic applications of this important chemical scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Cell cycle checkpoint signaling: cell cycle arrest versus apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint [medsci.org]

- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

An In-depth Technical Guide to 1-Piperidinethiocarboxamide: Synthesis, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Piperidinethiocarboxamide, also known as piperidine-1-carbothioamide, is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry. Its robust piperidine scaffold coupled with a reactive thiocarboxamide group makes it a valuable building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known biological activities of this compound and its derivatives. While the historical origins of the parent compound remain elusive in readily available literature, its modern synthetic routes are well-established. This document details key experimental protocols, presents quantitative data in structured tables, and utilizes visualizations to illustrate synthetic pathways and logical relationships, serving as a vital resource for professionals in drug discovery and development.

Introduction

This compound (piperidine-1-carbothioamide) is an organic compound featuring a six-membered piperidine ring N-substituted with a thiocarboxamide functional group. The presence of both the saturated heterocyclic amine and the thioamide moiety imparts unique chemical properties that have been exploited in the development of novel therapeutic agents. The piperidine ring offers a flexible yet conformationally constrained scaffold that can be functionalized to modulate pharmacokinetic and pharmacodynamic properties. The thiocarboxamide group serves as a key pharmacophore and a versatile synthetic handle for further chemical modifications.

This guide aims to consolidate the current knowledge on this compound, with a focus on its chemical synthesis, historical context (where available), and the biological activities of its derivatives, which span antimicrobial, anticancer, and receptor antagonist functions.

Discovery and History

Despite its utility in modern synthetic and medicinal chemistry, the precise historical details regarding the initial discovery and synthesis of this compound are not well-documented in prominent historical chemical literature. Early chemical databases and handbooks, such as the Beilstein Handbuch der Organischen Chemie, do not provide a clear first instance of its synthesis. Contemporary research articles frequently cite its use as a starting material or intermediate, with the earliest specific synthesis protocol found in relatively recent literature. This suggests that while the compound has been known for some time, its rise to prominence is largely a feature of late 20th and early 21st-century drug discovery efforts.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 14294-09-8 | N/A |

| Molecular Formula | C₆H₁₂N₂S | N/A |

| Molecular Weight | 144.24 g/mol | N/A |

| IUPAC Name | piperidine-1-carbothioamide | N/A |

| Appearance | Solid or crystalline substance | [1] |

| Melting Point | 128-130 °C | N/A |

| Boiling Point | 237.3 °C at 760 mmHg | N/A |

| SMILES | C1CCN(CC1)C(=S)N | N/A |

| InChI | InChI=1S/C6H12N2S/c7-6(9)8-4-2-1-3-5-8/h1-5H2,(H2,7,9) | [1] |

Table 1: Physicochemical Properties of this compound

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is well-established, with several reliable methods reported in the literature. The most common approaches involve the reaction of piperidine with a thiocarbonylating agent.

General Synthesis from Isothiocyanates

A prevalent method for synthesizing N-substituted piperidine-1-carbothioamides involves the reaction of an isothiocyanate with piperidine. This reaction is typically straightforward and proceeds with high yield.

Experimental Protocol:

-

Dissolve the desired isothiocyanate in a suitable organic solvent, such as ethanol or N,N-dimethylformamide (DMF).

-

Add piperidine (typically a slight molar excess) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the product can often be isolated by precipitation upon cooling or by adding water.

-

The crude product is then collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.[1][2]

A logical workflow for this synthesis is depicted in the following diagram:

Caption: General workflow for the synthesis of N-substituted 1-piperidinethiocarboxamides.

Synthesis from Dithiocarbamates

Another common route involves the reaction of a dithiocarbamate salt with an amine, in this case, piperidine.

Experimental Protocol:

-

Prepare a dithiocarbamate salt, for example, from an amine, carbon disulfide, and a base.

-

Dissolve the dithiocarbamate in a suitable solvent like absolute ethanol.

-

Add piperidine to the solution.

-

Heat the reaction mixture under reflux for several hours.

-

After cooling, the precipitated product is collected by filtration, washed with a cold solvent, and recrystallized for purification.

The following diagram illustrates the key steps in this synthetic pathway:

Caption: Synthetic pathway for this compound derivatives from dithiocarbamates.

Biological Activities and Signaling Pathways

While specific quantitative biological data and detailed signaling pathway information for the parent this compound are scarce in the public domain, the scaffold is a cornerstone in the development of a multitude of biologically active compounds. The following sections summarize the activities of some of its prominent derivatives.

Antimicrobial and Antifungal Activity

Derivatives of this compound have demonstrated notable antimicrobial and antifungal properties. For instance, N-(adamantan-1-yl)piperidine-1-carbothioamide derivatives have been shown to possess broad-spectrum antibacterial activity.

| Compound Class | Organism | Activity (MIC/IC₅₀/LD₅₀) | Reference |

| N-(adamantan-1-yl)piperidine-1-carbothioamide derivatives | Various bacteria | MIC: 0.5–32 µg/mL | N/A |

| Piperidine-based thiosemicarbazones | Mycobacterium abscessus | Inhibition of DNA gyrase | [2] |

| 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides | Bacillus subtilis, MRSA | Submicromolar inhibition of Sfp-PPTase | [3][4] |

Table 2: Antimicrobial Activity of this compound Derivatives

Anticancer Activity

The this compound scaffold has been incorporated into molecules designed as potential anticancer agents. These compounds often exhibit cytotoxic effects against various cancer cell lines.

| Derivative | Cell Line | Activity (IC₅₀/CC₅₀) | Reference |

| N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide | Various cancer cell lines | Potential tumor growth inhibition | N/A |

| N-(adamantan-1-yl)piperidine-1-carbothioamide derivatives | Human tumor cell lines | Significant anti-proliferative activity | N/A |

| Piperazine-1-carbothioamide derivative ML267 | HepG2 (hepatocellular carcinoma) | Moderate cytotoxicity | [3] |

| Various derivatives | Z138 mantle cell lymphoma | Cytotoxicity evaluated by MTT assay | [5] |

Table 3: Anticancer and Cytotoxic Activity of this compound Derivatives

Neuropeptide Y Y2 Receptor Antagonism

A significant area of research for this compound derivatives is their activity as antagonists of the Neuropeptide Y (NPY) Y2 receptor, which is implicated in mood disorders and alcoholism.

A high-throughput screening campaign identified several potent and selective Y2 receptor antagonists based on the N-(aryl)-4-(hydroxydiphenylmethyl)piperidine-1-carbothioamide scaffold. These compounds act by competing with the agonist for binding to the NPY Y2 receptor. The general signaling pathway for Gαi-coupled receptors like the Y2 receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

The following diagram illustrates the antagonistic action on the NPY Y2 receptor signaling pathway:

Caption: Antagonism of the NPY Y2 receptor signaling pathway by this compound derivatives.

| Derivative | Receptor | Activity (IC₅₀/Kᵢ) | Reference |

| SF-11 (N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide) | NPY Y2 Receptor | IC₅₀ < 1 µM | [6] |

| SID-17507305 | NPY Y2 Receptor | Kᵢ = 1.55 nM | N/A |

Table 4: NPY Y2 Receptor Antagonist Activity of this compound Derivatives

Toxicology and Safety

Information on the toxicology of the parent this compound is limited. However, studies on its derivatives provide some insights. For instance, some thiourea-containing compounds have been reported to exhibit hepatotoxicity. Acute cytotoxicity studies on derivatives have been conducted on cell lines such as HepG2. The oral LD₅₀ of some N-(1-adamantyl)carbothioamide derivatives has been determined in mice, indicating a higher acute toxicity compared to some standard drugs, though their therapeutic effects were observed at safe doses.[3][7] As with any chemical, appropriate safety precautions should be taken when handling this compound and its derivatives.

Conclusion

This compound is a molecule of significant interest in contemporary medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. While its early history is not clearly documented, modern synthetic methods have made it and its derivatives readily accessible for research. The biological activities of these derivatives are diverse, with promising results in the fields of antimicrobial, anticancer, and neurological drug discovery. This technical guide has provided a consolidated overview of the available information, highlighting key synthetic protocols and the biological significance of this important chemical entity. Further research into the biological effects of the parent compound itself could unveil new therapeutic potentials.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Piperidine-4-carbothioamide | 112401-09-9 | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2020079205A1 - New amino-pyrimidonyl-piperidinyl derivatives, a process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 1-Piperidinethiocarboxamide in Cell Culture

Disclaimer

Extensive literature searches for "1-Piperidinethiocarboxamide" and its synonyms (CAS 14294-09-8, Piperidine-1-carbothioamide) did not yield any published studies detailing its biological activity, mechanism of action, or specific protocols for its use in cell culture. While the compound is commercially available and noted for its potential in medicinal chemistry, there is no publicly available data on its effects on cell lines, signaling pathways, or appropriate concentrations for in vitro studies.

The following document is a generalized template based on common practices for introducing a novel compound to cell culture. It is crucial to understand that the concentrations and procedures outlined below are hypothetical and must be determined empirically for this compound. This guide is intended to provide a starting framework for researchers to design their own experiments to elucidate the biological effects of this specific molecule.

Introduction

Piperidine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their presence in numerous natural alkaloids and synthetic drugs.[1][2] Various piperidine-containing molecules have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] The thiocarboxamide functional group is also a key feature in various pharmacologically active compounds.

This document provides a speculative framework for researchers and drug development professionals to begin investigating the effects of this compound in a cell culture setting. The protocols provided are general and will require significant optimization.

Hypothetical Data Presentation

As no quantitative data exists for this compound, the following tables are placeholders to be populated with experimentally derived data.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| A549 | Lung Carcinoma | 24 | Data to be determined |

| 48 | Data to be determined | ||

| 72 | Data to be determined | ||

| MCF-7 | Breast Adenocarcinoma | 24 | Data to be determined |

| 48 | Data to be determined | ||

| 72 | Data to be determined | ||

| U87 | Glioblastoma | 24 | Data to be determined |

| 48 | Data to be determined | ||

| 72 | Data to be determined | ||

| PC-3 | Prostate Adenocarcinoma | 24 | Data to be determined |

| 48 | Data to be determined | ||

| 72 | Data to be determined |

Table 2: Suggested Starting Concentration Ranges for Initial Screening

| Assay Type | Suggested Concentration Range (µM) |

| Cytotoxicity (MTT/XTT) | 0.1 - 200 |

| Apoptosis (Annexin V/PI) | Based on IC50 determination |

| Western Blot | Based on IC50 determination |

| Cell Cycle Analysis | Based on IC50 determination |

Experimental Protocols

3.1. General Cell Culture and Maintenance

This protocol provides a general guideline for the culture of adherent mammalian cell lines. Specific cell lines may have unique requirements.

-

Materials:

-

Appropriate basal medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks/plates

-

Humidified incubator (37°C, 5% CO₂)

-

-

Procedure:

-

Maintain cells in T-75 flasks with the appropriate complete medium (basal medium supplemented with 10% FBS and 1% Penicillin-Streptomycin).

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

For subculturing, aspirate the old medium and wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 5-7 mL of complete medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh complete medium and plate at the desired density.

-

3.2. Preparation of this compound Stock Solution

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) by dissolving this compound powder in DMSO.

-

Ensure complete dissolution by vortexing.

-

Sterile-filter the stock solution using a 0.22 µm syringe filter if necessary.

-

Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

3.3. Cytotoxicity Assay (MTT Assay)

This protocol is a starting point to determine the cytotoxic effects of this compound.

-

Materials:

-

Cells of interest

-

96-well cell culture plates

-

This compound stock solution

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

Incubate for 24, 48, and 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Visualization of Potential Experimental Workflows and Signaling Pathways

The following diagrams are hypothetical representations of experimental workflows and potential signaling pathways that could be investigated for this compound, based on the activities of other piperidine derivatives.

Caption: A generalized workflow for determining the cytotoxicity of this compound.

Caption: Potential signaling pathways that could be affected by this compound.

References

- 1. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nwmedj.org [nwmedj.org]

Application Notes and Protocols for High-Throughput Screening of Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for potential therapeutic agents. Piperidine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This document provides a detailed framework for developing and executing HTS assays for piperidine-containing compounds, using a representative example of a piperidine carboxamide identified as a kinase inhibitor. While specific data for 1-Piperidinethiocarboxamide is not extensively available in the public domain, the principles and protocols outlined here can be readily adapted for screening libraries of such compounds against various biological targets.

Representative Target: Anaplastic Lymphoma Kinase (ALK)

Piperidine carboxamides have been identified as potent and selective inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in several cancers.[1] The following sections detail a hypothetical HTS campaign to identify novel piperidine-based ALK inhibitors.

ALK Signaling Pathway

The ALK signaling pathway plays a crucial role in cell proliferation and survival. Its aberrant activation, often through chromosomal translocations, drives tumorigenesis. A simplified diagram of the ALK signaling pathway is presented below.

Caption: Simplified ALK signaling pathway.

High-Throughput Screening Workflow

A typical HTS workflow for identifying inhibitors of a target kinase like ALK involves several stages, from initial screening to hit confirmation and characterization.

Caption: General HTS workflow for inhibitor discovery.

Experimental Protocols

Protocol 1: ALK Enzyme Inhibition Assay (Biochemical HTS)

This protocol describes a generic biochemical assay to screen for inhibitors of ALK kinase activity.

Materials:

-

Recombinant human ALK enzyme

-

ATP

-

Peptide substrate (e.g., Poly-Glu-Tyr 4:1)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well microplates

-

Plate reader

Procedure:

-

Compound Plating: Prepare serial dilutions of test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of each compound dilution to the wells of a 384-well assay plate. Include positive controls (known ALK inhibitor) and negative controls (DMSO only).

-

Enzyme and Substrate Preparation: Prepare a solution containing the ALK enzyme and the peptide substrate in the assay buffer.

-

Enzyme Addition: Dispense the enzyme/substrate mixture into each well of the assay plate containing the compounds.

-

Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Reaction Initiation: Prepare an ATP solution in the assay buffer. Add the ATP solution to each well to start the kinase reaction.

-

Reaction Incubation: Incubate the plate at room temperature for 1 hour.

-

Detection: Add the ADP detection reagent according to the manufacturer's protocol. This reagent measures the amount of ADP produced, which is proportional to the kinase activity.

-

Data Acquisition: Read the luminescence signal using a plate reader.

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

Protocol 2: Cell-Based ALK Phosphorylation Assay (Secondary Assay)

This protocol describes a cell-based assay to confirm the activity of hits in a more physiologically relevant context.

Materials:

-

Human cancer cell line with activated ALK (e.g., Karpas-299)

-

Cell culture medium and supplements

-

Test compounds dissolved in DMSO

-

Lysis buffer

-

Antibodies: anti-phospho-ALK and total-ALK

-

Secondary antibodies conjugated to a detectable label (e.g., HRP or a fluorophore)

-

Detection substrate (e.g., chemiluminescent or fluorescent)

-

96-well or 384-well cell culture plates

-

Plate reader

Procedure:

-

Cell Plating: Seed the ALK-positive cancer cells into the wells of a microplate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the hit compounds for a specified period (e.g., 2 hours).

-

Cell Lysis: Wash the cells with PBS and then add lysis buffer to each well to extract cellular proteins.

-

Detection (ELISA-based):

-

Coat a high-binding plate with a capture antibody for total ALK.

-

Add the cell lysates to the wells and incubate to allow the ALK protein to bind.

-

Wash the wells and add a detection antibody specific for phosphorylated ALK.

-

Add a labeled secondary antibody that binds to the detection antibody.

-

Add the detection substrate and measure the signal using a plate reader.

-

-

Data Analysis: Normalize the phospho-ALK signal to the total ALK signal for each well. Determine the concentration at which each compound inhibits ALK phosphorylation by 50% (IC50).

Data Presentation

Quantitative data from HTS and subsequent characterization should be organized for clear comparison.

Table 1: Example Data from Primary HTS of a Piperidine Library against ALK

| Compound ID | Structure | % Inhibition at 10 µM | Hit (Y/N) |

| PTC-001 | [Structure] | 85.2 | Y |

| PTC-002 | [Structure] | 12.5 | N |

| PTC-003 | [Structure] | 92.1 | Y |

| ... | ... | ... | ... |

Table 2: Dose-Response Data for Confirmed Hits

| Compound ID | ALK IC50 (nM) (Biochemical) | ALK IC50 (nM) (Cell-based) | Selectivity vs. IGF1R (Fold) |

| PTC-001 | 174 | 250 | >100 |

| PTC-003 | 98 | 150 | >200 |

| ... | ... | ... | ... |

Note: The data presented in these tables are hypothetical and for illustrative purposes only.

Conclusion

The successful implementation of a high-throughput screening campaign for novel inhibitors, such as those based on a this compound scaffold, requires robust and validated assays. The protocols and workflows described herein provide a comprehensive guide for the discovery and initial characterization of kinase inhibitors. Adaptation of these methods to specific targets and compound libraries will be essential for advancing drug discovery programs.

References

Application Notes & Protocols for the Quantification of 1-Piperidinethiocarboxamide

These application notes provide detailed methodologies for the quantitative analysis of 1-Piperidinethiocarboxamide in various sample matrices. The described protocols are intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a chemical compound of interest in various fields, including medicinal chemistry and materials science. Accurate and precise quantification of this analyte is crucial for research, development, and quality assurance purposes. This document outlines two primary analytical techniques for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not widely published, the following protocols are based on established methods for similar chemical structures, such as piperidine and its derivatives, and provide a strong foundation for method development and validation.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

This method is suitable for the quantification of this compound in bulk materials and simple formulations where high sensitivity is not the primary requirement.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Phosphoric acid (analytical grade)

-

This compound reference standard

-

2. Chromatographic Conditions

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (with 0.1% phosphoric acid) is recommended. A starting ratio of 68:32 (v/v) acetonitrile to acidified water can be optimized.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Based on the UV spectrum of this compound, a wavelength between 220 nm and 300 nm should be selected for optimal absorbance.

-

Injection Volume: 10 µL.

3. Preparation of Standard Solutions

-